MM 47755

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Metabolic Transformations and Biological Interactions

Research has explored how the body processes similar polycyclic aromatic hydrocarbons (PAHs), including benz(a)anthracene derivatives. Studies using mouse embryo cell cultures and rat liver preparations have shown how these compounds are metabolized into various products, including hydroxymethyl derivatives, dihydrodiols, and carboxylic acids. This highlights the enzymatic conversion of these hydrocarbons into metabolites with potentially different biological activities (, ).

Structural and Chemical Analysis

Studying structurally similar compounds like rac-Hatomarubigin C, which shares a benz(a)anthracene backbone, provides valuable insights. Analysis of rac-Hatomarubigin C revealed its molecular structure, including the presence of intramolecular hydrogen bonds and π-stacked dimers in its crystalline form. These features could influence how the molecule interacts with other biological molecules ().

Implications for Cancer Research

The research on PAH metabolism sheds light on potential links between these compounds and cancer. The transformation of PAHs like benz(a)anthracene derivatives into various metabolites raises questions about their potential carcinogenicity. Further investigation is needed to understand the specific role of (-)-3,4-Dihydro-3-hydroxy-8-methoxy-3-methylbenz(a)anthracene-1,7,12(2H)-trione in this context.

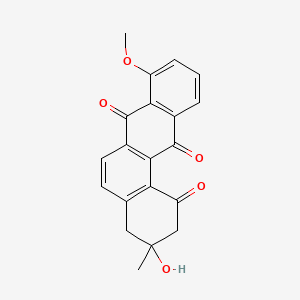

MM 47755, also known as 8-O-Methyltetrangomycin, is a naturally occurring antibiotic compound derived from the genus Streptomyces. It belongs to a class of compounds known as angucyclinones, characterized by a complex polycyclic structure. The molecular formula of MM 47755 is C20H16O5, with a molecular weight of 336.3 g/mol. This compound has garnered attention due to its significant antibacterial and antifungal properties, making it a subject of interest in medicinal chemistry and pharmacology .

The mechanism by which tetrangomycin exerts its biological effects is not fully understood. As an angucycline, it might interfere with DNA replication or transcription in cancer cells, a common mechanism for this class of antibiotics []. However, specific studies on tetrangomycin's mode of action are lacking.

- Intramolecular Enyne Metathesis: This reaction facilitates the formation of enantiopure 1,3-dienes, which are crucial intermediates in the synthesis process .

- Diels-Alder Reaction: This reaction is used to construct the complex cyclic structures found in angucyclinones.

- Sharpless Asymmetric Epoxidation: This step introduces oxygen functionalities at specific positions in the molecule, enhancing its biological activity .

- Photooxygenation: This method is employed to introduce additional oxygen functionalities under controlled conditions, further modifying the compound's structure .

MM 47755 exhibits notable antibacterial and antifungal activities. Its mechanism of action primarily involves disrupting bacterial cell wall synthesis and interfering with cellular metabolism. Research indicates that MM 47755 is effective against various strains of bacteria and fungi, making it a potential candidate for developing new antimicrobial therapies .

MM 47755 has potential applications in:

- Antibiotic Development: Due to its potent antibacterial properties, MM 47755 is being investigated for its potential use in treating bacterial infections resistant to conventional antibiotics.

- Antifungal Treatments: Its efficacy against fungal pathogens makes it a candidate for antifungal drug development.

- Research Tool: As a natural product with unique structural features, MM 47755 serves as a valuable tool for studying microbial resistance mechanisms and developing new therapeutic strategies .

Studies on MM 47755 have explored its interactions with various biological targets. These investigations focus on:

- Mechanism of Action: Understanding how MM 47755 interacts with bacterial cell walls and metabolic pathways can provide insights into its efficacy and potential resistance mechanisms.

- Synergistic Effects: Research is ongoing to evaluate whether MM 47755 can be used in combination with other antibiotics to enhance therapeutic outcomes against resistant strains .

Several compounds share structural or functional similarities with MM 47755. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tetrangomycin | Similar angucyclinone structure | Antibacterial |

| Rubiginone B2 | Contains similar polycyclic framework | Antifungal |

| Ochromycinone | Related angucyclinone | Antimicrobial |

Uniqueness of MM 47755

MM 47755 stands out due to its specific methylation at the C-8 position, which enhances its biological activity compared to its analogs like tetrangomycin and rubiginone B2. This modification contributes to its unique pharmacological profile and effectiveness against certain resistant bacterial strains .

The retrosynthetic analysis of MM 47755 reveals a strategic approach centered on the construction of the benz[a]anthraquinone core structure. The key disconnection involves fragmenting the complex tetracyclic framework into simpler, more manageable synthetic precursors [1] [2].

The retrosynthetic strategy begins with the target molecule MM 47755 ((-)-8-O-methyltetrangomycin) and works backward to identify strategic bond disconnections. The primary retrosynthetic cut targets the formation of the benz[a]anthracene system through a cobalt-mediated [2+2+2] cycloaddition reaction [1] [2]. This transformation represents the key bond-forming step that constructs the polycyclic aromatic core in a single operation.

The benz[a]anthraquinone core can be traced back to a triyne precursor, which undergoes intramolecular cyclotrimerization to form the benzanthracene framework [3] [4]. The triyne intermediate itself is derived from the coupling of an octadiyne derivative with an appropriately substituted benzaldehyde component [1] [2]. This convergent approach allows for the efficient assembly of the complex polycyclic structure from relatively simple starting materials.

The retrosynthetic analysis also identifies the stereochemical requirements for the synthesis. The tertiary alcohol at the C-3 position requires stereoselective introduction, which can be achieved through asymmetric methodologies in the early stages of the synthesis [5] [6]. The methoxy group at the C-8 position is incorporated through the choice of the benzaldehyde coupling partner, allowing for selective functionalization of the aromatic ring.

Stereoselective Octadiyne Derivative Construction

The stereoselective construction of the octadiyne derivative represents a crucial step in the total synthesis of MM 47755. The key transformation involves the conversion of geraniol epoxide into a chiral octadiyne precursor through a series of carefully orchestrated reactions [1] [2] [7].

The synthesis begins with geraniol, a readily available monoterpene alcohol, which undergoes Sharpless asymmetric epoxidation to provide the corresponding epoxide with high enantiomeric excess [5] [6]. This epoxidation reaction establishes the absolute stereochemistry that will ultimately control the configuration at the C-3 position of MM 47755. The geraniol epoxide serves as a chiral template, directing the subsequent transformations through conformational constraints and steric interactions.

The epoxide opening reaction represents a critical step in the octadiyne construction. Treatment with lithium aluminum hydride or other suitable reducing agents provides regioselective ring opening to generate a secondary alcohol with the desired stereochemistry [1] [2]. This alcohol intermediate undergoes functional group manipulation to introduce the alkyne moieties required for the subsequent cycloaddition reaction.

The installation of the alkyne functionalities involves a series of transformations including oxidation, alkylation, and coupling reactions. The first alkyne is introduced through standard alkylation protocols, while the second alkyne is installed through coupling with an appropriate alkynyl partner [7]. The resulting octadiyne derivative maintains the stereochemical integrity established in the epoxidation step, ensuring that the final product will have the correct absolute configuration.

Spectroscopic analysis of the octadiyne intermediate confirms both the structural assignment and the stereochemical outcome. Nuclear magnetic resonance spectroscopy provides detailed information about the connectivity and stereochemistry, while mass spectrometry confirms the molecular composition [1] [2]. The enantiomeric excess of the octadiyne derivative is typically greater than 91%, demonstrating the effectiveness of the asymmetric approach.

Cobalt-Mediated [2+2+2] Cycloaddition Strategies

The cobalt-mediated [2+2+2] cycloaddition represents the pivotal transformation in the synthesis of MM 47755, enabling the construction of the benz[a]anthracene core through the cyclotrimerization of the triyne precursor [1] [2] [3] [4].

The cycloaddition employs cyclopentadienylbis(ethylene)cobalt(I) [CpCo(C2H4)2] as the catalyst, which facilitates the intramolecular cyclotrimerization of three alkyne moieties [3] [4] [8]. This cobalt complex is particularly effective for the formation of highly substituted aromatic rings from alkyne precursors, providing excellent chemoselectivity and functional group tolerance.

The mechanism of the cobalt-mediated cycloaddition involves the initial coordination of the cobalt center to two alkyne moieties, followed by oxidative coupling to form a cobaltacyclopentadiene intermediate [8] [9]. The third alkyne then inserts into the cobalt-carbon bond, generating a seven-membered cobaltacycle. Reductive elimination from this intermediate releases the aromatic product and regenerates the active cobalt catalyst.

The reaction conditions require careful optimization to achieve optimal yields and selectivity. The cycloaddition is typically performed under an inert atmosphere at elevated temperatures, often in the range of 80-120°C [3] [4]. The choice of solvent is crucial, with non-coordinating solvents such as toluene or xylene providing the best results. The reaction time varies depending on the substrate, but typically ranges from several hours to overnight.

The regioselectivity of the cycloaddition is governed by electronic and steric factors inherent in the triyne substrate. The presence of the methoxy substituent on the aromatic ring influences the electronic properties of the alkyne, directing the cyclization to form the desired regioisomer [3] [4]. Steric interactions between the alkyne substituents also play a role in determining the outcome of the cycloaddition.

The cobalt-mediated [2+2+2] cycloaddition demonstrates remarkable efficiency in constructing the complex polycyclic framework of MM 47755. The transformation proceeds with high atom economy, incorporating all three alkyne moieties into the final aromatic product [8] [9]. The reaction tolerates the presence of various functional groups, including ethers, esters, and protected alcohols, making it compatible with the synthetic requirements of complex natural product synthesis.

Late-Stage Oxidative Functionalization Techniques

The late-stage oxidative functionalization of the benz[a]anthracene intermediate to the corresponding benz[a]anthraquinone represents a critical transformation in the synthesis of MM 47755, requiring selective oxidation while preserving the stereochemical integrity of the molecule [1] [2] [10].

The primary oxidation method employed involves the use of silver(I) pyridine permanganate [Ag(Py)2MnO4] as the oxidizing agent [11]. This reagent combination provides a mild and selective method for the oxidation of polycyclic aromatic systems to the corresponding quinones. The silver pyridine permanganate complex is particularly effective for this transformation because it operates under relatively mild conditions and exhibits excellent chemoselectivity.

The mechanism of the Ag(Py)2MnO4 oxidation involves the coordination of the permanganate ion to the silver center, creating a more electrophilic oxidizing species [11]. The pyridine ligands serve to solubilize the reagent in organic solvents and modulate the reactivity of the permanganate ion. The oxidation proceeds through a two-electron process, converting the aromatic carbons to carbonyl functionalities.

The reaction conditions for the oxidation are carefully controlled to ensure selectivity and minimize side reactions. The oxidation is typically performed at room temperature in an organic solvent such as dichloromethane or acetonitrile [1] [2]. The reaction time is usually several hours, with progress monitored by thin-layer chromatography or spectroscopic methods.

Following the oxidation step, deprotection reactions are required to remove protecting groups that were necessary during the earlier synthetic steps. The deprotection of silyl ethers is accomplished using aqueous hydrogen fluoride in acetonitrile, which provides mild conditions for the removal of these protecting groups [1] [2]. This step must be carefully controlled to avoid unwanted side reactions or decomposition of the sensitive quinone functionality.

The final oxidative functionalization step involves photooxidation under a positive pressure of oxygen [5] [6]. This photochemical process introduces the hydroxyl functionality at the C-1 position, completing the formation of the natural product. The photooxidation is typically performed using visible light irradiation in the presence of a photosensitizer, with careful control of the reaction conditions to ensure selective oxidation.

The overall late-stage functionalization sequence demonstrates the power of modern oxidative methods in natural product synthesis [10] [12]. The combination of chemical oxidation, deprotection, and photochemical methods allows for the efficient conversion of the synthetic intermediate to the final natural product while maintaining the stereochemical integrity established in the earlier steps of the synthesis.

Quality control measures throughout the late-stage functionalization include spectroscopic monitoring and analytical characterization of intermediates and products. High-performance liquid chromatography provides information about the purity and composition of the reaction mixtures, while nuclear magnetic resonance spectroscopy confirms the structural assignments [1] [2]. Mass spectrometry is used to verify the molecular composition and to detect any unwanted side products or decomposition products.

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Hadj Rabia-Boukhalfa Y, Eveno Y, Karama S, Selama O, Lauga B, Duran R, Hacène H, Eparvier V. Isolation, purification and chemical characterization of a new angucyclinone compound produced by a new halotolerant Nocardiopsis sp. HR-4 strain. World J Microbiol Biotechnol. 2017 Jun;33(6):126. doi: 10.1007/s11274-017-2292-8. Epub 2017 May 25. PubMed PMID: 28547727.

3: Kaliappan KP, Ravikumar V. Angucyclinone antibiotics: total syntheses of YM-181741, (+)-ochromycinone, (+)-rubiginone B2, (-)-tetrangomycin, and MM-47755. J Org Chem. 2007 Aug 3;72(16):6116-26. Epub 2007 Jul 11. PubMed PMID: 17625884.

4: Gilpin ML, Balchin J, Box SJ, Tyler JW. MM 47755, a new benz[a]anthracene antibiotic from a streptomycete. J Antibiot (Tokyo). 1989 Apr;42(4):627-8. PubMed PMID: 2722675.

5: Nemoto K, Hayashi M, Sugawara Y, Ito J, Abe F, Takita T, Nakamura T, Takeuchi T. Biological activities of deoxyspergualin in autoimmune disease mice. J Antibiot (Tokyo). 1988 Sep;41(9):1253-9. PubMed PMID: 3263348.

6: Sakai K, Koyama N, Fukuda T, Mori Y, Onaka H, Tomoda H. Search method for inhibitors of Staphyloxanthin production by methicillin-resistant Staphylococcus aureus. Biol Pharm Bull. 2012;35(1):48-53. PubMed PMID: 22223336.

7: Kesenheimer C, Kalogerakis A, Meissner A, Groth U. The cobalt way to angucyclinones: asymmetric total synthesis of the antibiotics (+)-rubiginone B2, (-)-tetrangomycin, and (-)-8-O-methyltetrangomycin. Chemistry. 2010 Aug 2;16(29):8805-21. doi: 10.1002/chem.201000804. PubMed PMID: 20575121.

8: Jiménez JT, Sturdíková M, Brezová V, Svajdlenka E, Novotová M. Screening of mutant strain Streptomyces mediolani sp. AC37 for (-)-8-O-methyltetrangomycin production enhancement. J Microbiol. 2012 Dec;50(6):1014-23. doi: 10.1007/s12275-012-2025-5. Epub 2012 Dec 30. PubMed PMID: 23274989.